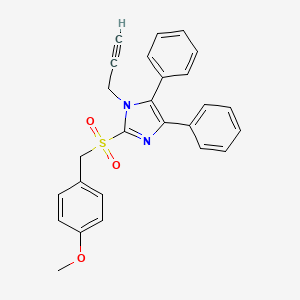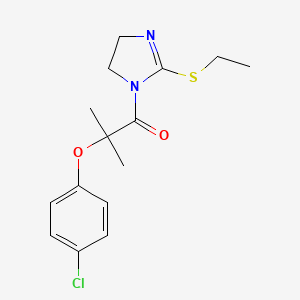
2-(4-chlorophenoxy)-1-(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-1-(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C15H19ClN2O2S and its molecular weight is 326.84. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-1-(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-1-(2-(ethylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-methylpropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Agents
- Nonmutagenic Antibacterial Activity : A compound structurally related to the requested one, 2-chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, has been identified as a potent antibacterial agent, particularly effective against anaerobic bacteria. It is designed to act as a pro-drug, releasing lethal species specifically within target anaerobic bacterial cells (Dickens et al., 1991).
Antifungal and Antimicrobial Applications
- Anti-Candida Agents : Imidazole analogues of fluoxetine, which are similar to the requested compound, have shown potent anti-Candida activity. These analogues are more active and less cytotoxic compared to traditional antifungal agents like miconazole (Silvestri et al., 2004).
Isozyme-Selective Inhibitors
- Selective Heme Oxygenase Inhibitors : Some imidazole-dioxolane compounds, including 2-[2-(4-chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-4-methyl-1,3-dioxolane hydrochloride, have been synthesized as novel inhibitors of heme oxygenase (HO). These are highly selective for the HO-1 isozyme and have less potency towards HO-2 (Vlahakis et al., 2006).
CRTh2 Receptor Antagonist
- Novel CRTh2 Receptor Antagonists : The hit-to-lead evolution of a compound structurally similar to the requested one has led to the discovery of a new chemotype of CRTh2 receptor antagonists. This development included SAR, in vitro and in vivo DMPK properties (Pothier et al., 2012).
Chiral Electrodes and Electrochemistry
Chiral Electrode Recognition : Novel 3,4-ethylenedioxythiophene derivatives have been synthesized for use in electrochemistry. These compounds, structurally related to the requested chemical, have been employed as chiral electrodes for recognizing specific enantiomers (Dong et al., 2015).
Conductive Polymer Properties : Research has been conducted on the influence of imidazole-based weak bases on the conductivity and transparency of poly(3,4-ethylenedioxythiophene) films. These studies are relevant to the application of related compounds in the field of conductive polymers (Choi et al., 2009).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S/c1-4-21-14-17-9-10-18(14)13(19)15(2,3)20-12-7-5-11(16)6-8-12/h5-8H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNMFUKPCCPJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NCCN1C(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701329509 |
Source


|
| Record name | 2-(4-chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816644 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
862826-61-7 |
Source


|
| Record name | 2-(4-chlorophenoxy)-1-(2-ethylsulfanyl-4,5-dihydroimidazol-1-yl)-2-methylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701329509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]but-2-ynamide](/img/structure/B2990888.png)
![Piperidin-1-yl-[4-(2-pyrazol-1-ylethyl)morpholin-2-yl]methanone](/img/structure/B2990891.png)


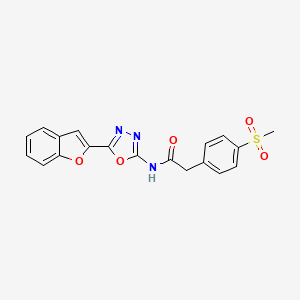

![dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate](/img/structure/B2990900.png)
![3-[(2-Amino-4,5-dimethoxybenzoyl)amino]propanoic acid;hydrochloride](/img/structure/B2990901.png)
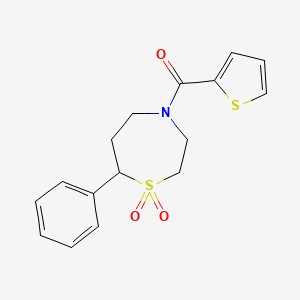
![2-chloro-N-[4-(4-methylphenoxy)butyl]pyridine-4-carboxamide](/img/structure/B2990903.png)
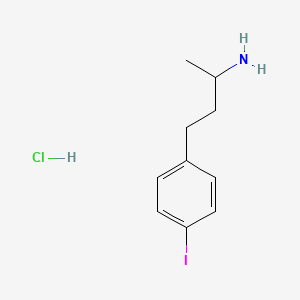
![1-(1,3-Benzodioxol-5-yl)-2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2990909.png)
